

Indole-3-Cyclohexanone Conjugate Addition Product Identification

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Compound of Interest

Compound Name: 3-(1H-Indol-3-yl)cyclohexanone

CAS No.: 126126-40-7

Cat. No.: B3046622

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Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The conjugate addition of indoles to

-unsaturated ketones (Michael addition) represents a cornerstone transformation in the synthesis of indole alkaloids and pharmaceutical intermediates. This guide focuses on the identification and characterization of the **3-(1H-indol-3-yl)cyclohexanone** adduct formed via the reaction of indole with 2-cyclohexen-1-one.

While the reaction is conceptually simple, practical challenges in regioselectivity (C3 vs. N1 attack), stereochemistry, and product isolation often complicate the workflow. This document provides a self-validating protocol for synthesis and a rigorous analytical framework (NMR, MS, IR) to definitively identify the target scaffold.

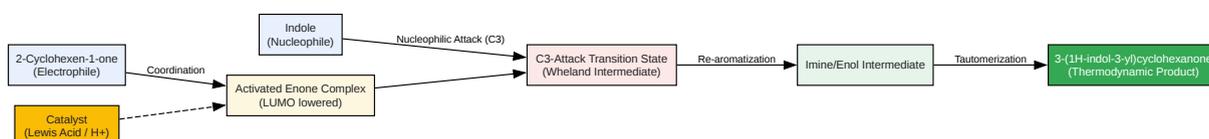
Mechanistic Foundations & Causality

To correctly identify the product, one must understand the mechanism that generates it. The reaction is typically catalyzed by a Lewis acid (e.g.,

) or a Brønsted acid. The indole acts as a nucleophile, attacking the activated enone.

Reaction Pathway Diagram

The following diagram illustrates the activation of cyclohexenone and the critical C3-attack trajectory of the indole.



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Figure 1: Mechanistic pathway of the Lewis acid-catalyzed Michael addition of indole to cyclohexenone.

Key Insight: The C3 position of indole is the most nucleophilic site. However, if the nitrogen is deprotonated (basic conditions), N1-alkylation becomes a competing pathway. Acidic conditions favor the C3-adduct shown above.

Experimental Protocol

Standardized procedure using Indium(III) Chloride (

) as a robust, water-tolerant Lewis acid catalyst.

Materials

- Indole (1.0 equiv): 117 mg (1.0 mmol)
- 2-Cyclohexen-1-one (1.1 equiv): 106 μ L (1.1 mmol)
- (10 mol%): 22 mg
- Solvent: Acetonitrile (

), 2.0 mL

Methodology

- Setup: In a 10 mL round-bottom flask, dissolve indole and 2-cyclohexen-1-one in acetonitrile.
- Catalysis: Add

in one portion at room temperature (25°C).
- Reaction: Stir the mixture vigorously. Monitor by TLC (30% EtOAc in Hexane) every 30 minutes. The spot for indole (

) should disappear, replaced by a lower

product spot (

).
- Quench: Once complete (typically 1–3 hours), dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
- Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 70:30).

Structural Characterization (The Core)

Identification relies on confirming the C3-connectivity and the integrity of the cyclohexanone ring.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals for **3-(1H-indol-3-yl)cyclohexanone** are distinct.^[1] The loss of the alkene protons of cyclohexenone and the appearance of a methine multiplet at the point of attachment are critical.

Table 1: Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment / Notes
Indole NH	7.90 – 8.10	Broad s	1H	Key Diagnostic: Confirms N-H is intact (rules out N-alkylation).
Indole C2-H	6.95 – 7.05	d / s	1H	Appears as a doublet (Hz) due to coupling with NH.
Indole Ar-H	7.10 – 7.65	m	4H	Typical aromatic pattern (d, t, t, d).
Cyclohexyl C3-H	3.30 – 3.45	m (tt)	1H	Key Diagnostic: The proton at the chiral center. Connects indole to the ring.[2]
Cyclohexyl	2.30 – 2.60	m	4H	Protons adjacent to carbonyl and C3.
Cyclohexyl	1.70 – 2.20	m	4H	Remaining ring methylene protons.

Table 2: Diagnostic ¹³C NMR Signals (CDCl₃, 100 MHz)

Carbon Type	Shift (, ppm)	Notes
Carbonyl (C=O)	211.0 – 212.0	Characteristic ketone shift.
Indole C3	118.0 – 119.5	Quaternary carbon attached to the cyclohexyl ring.
Indole C2	121.0 – 122.0	Methine carbon of the pyrrole ring.
Cyclohexyl C3	36.0 – 38.0	Methine carbon at the attachment point.

Mass Spectrometry (MS)

- Molecular Ion (): m/z 213 (Calculated for).
- Base Peak / Fragmentation:
 - m/z 130: Indolinium ion (). This is the "Indole + " fragment, often formed via McLafferty-like rearrangement or cleavage alpha to the ring.
 - m/z 156: Loss of part of the cyclohexanone ring (radical loss).

Infrared Spectroscopy (IR)

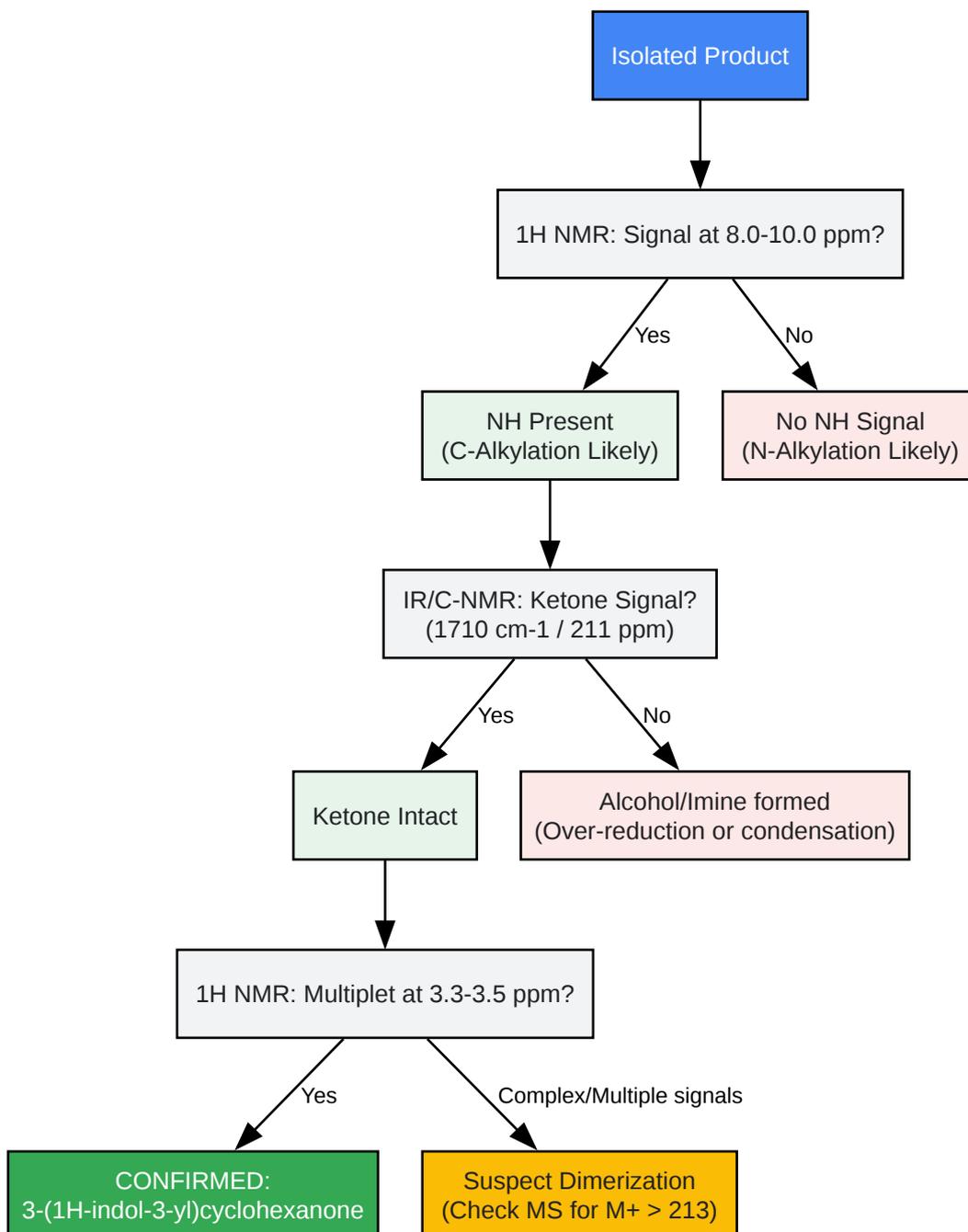
- : 3400–3200 (Broad, medium intensity). Absence indicates N-alkylation.

- : 1705–1715

(Strong, sharp). Typical saturated ketone stretch.

Decision Tree for Product Identification

Use this logic flow to troubleshoot and validate your isolated compound.



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Figure 2: Logical decision tree for validating the reaction product.

Troubleshooting & Impurity Profiling

- N-Alkylation vs. C-Alkylation:
 - Cause: Basic conditions or metal catalysts that coordinate strongly to Nitrogen.
 - Detection: Disappearance of NH stretch in IR and NH proton in NMR.
- Bis-Indole Formation:
 - Cause: Reaction of the product with a second equivalent of indole (often if aldehyde impurities are present or under harsh acidic conditions).
 - Detection: MS shows

at ~328. NMR shows integration of Indole:Cyclohexyl > 1:1.
- Stereochemistry:
 - The product has one chiral center at the cyclohexanone C3. Standard synthesis yields a racemate. If using chiral organocatalysts (e.g., chiral thioureas), enantiomeric excess (ee) must be determined via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

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